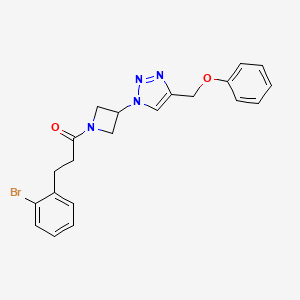

3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Descripción

This compound features a 2-bromophenyl group attached to a propan-1-one chain, which is linked to an azetidine ring substituted with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety. Its synthesis typically involves multi-step reactions, including click chemistry for triazole formation and azetidine functionalization under controlled conditions (e.g., temperature, solvent polarity) .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c22-20-9-5-4-6-16(20)10-11-21(27)25-13-18(14-25)26-12-17(23-24-26)15-28-19-7-2-1-3-8-19/h1-9,12,18H,10-11,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFDSWLBPHIUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, also known by its CAS number 2034248-42-3, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 441.3 g/mol. The structure features a bromophenyl group, a triazole moiety, and an azetidine ring, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.3 g/mol |

| CAS Number | 2034248-42-3 |

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown higher activity against various bacterial strains and fungi compared to their non-triazole counterparts . The specific compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy against microbial pathogens.

The mechanisms through which such compounds exert their biological effects often involve interaction with key cellular targets. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cell division. Additionally, the azetidine moiety may interact with various receptors or transporters within cells, potentially influencing metabolic pathways related to drug resistance in cancer cells .

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively researched:

- Triazole Derivatives : A study found that certain triazole derivatives inhibited the invasion of MDA-MB-231 breast cancer cells by 70% at a concentration of 10 µM .

- Azetidine Compounds : Research on azetidine analogs has shown that they can effectively target specific pathways in cancer cells, leading to reduced viability and enhanced apoptosis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of this compound have shown antimicrobial properties , particularly against Mycobacterium tuberculosis , a significant pathogen responsible for tuberculosis. The compound likely interacts with specific bacterial receptors or enzymes, inhibiting their function and leading to bacterial cell death.

Anticancer Activity

The compound has demonstrated moderate antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies have reported IC50 values in the low micromolar range, indicating significant cytotoxicity. The mechanisms of action may involve:

- Induction of apoptosis in cancer cells

- Modulation of signaling pathways involved in cell survival and proliferation

Pharmacological Research

Given its unique structure, the compound is also being explored for additional pharmacological properties. Potential applications include:

- Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral replication.

- Anti-inflammatory Effects : The presence of specific functional groups may allow for modulation of inflammatory pathways.

Case Study 1: Antitumor Activity

In vitro studies revealed that compounds similar to 3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one exhibited significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 Cells : Exhibited an IC50 value indicating effective inhibition of cell proliferation.

- HeLa Cells : Demonstrated similar results with a comparable IC50 value.

These findings suggest that this compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Effects

Research has shown that derivatives targeting Mycobacterium tuberculosis H37Ra exhibit promising results in inhibiting bacterial growth. The presence of the triazole moiety enhances biological activity through mechanisms such as apoptosis induction and modulation of survival signaling pathways.

Comparación Con Compuestos Similares

Substitution Patterns in Halogenated Phenyl Derivatives

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| Target Compound | 2-bromophenyl | ~435.3 | Bromine (para to ketone), phenoxymethyl-triazole-azetidine | Potential antifungal, anticancer (inferred from triazole class) |

| 3-(3-Chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | 3-chlorophenyl | ~390.8 | Chlorine (meta), same triazole-azetidine core | Enhanced reactivity due to chlorine’s electronegativity; antimicrobial activity |

| 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one | 2-bromophenyl | ~378.2 | 1,2,4-triazole (vs. 1,2,3-triazole) | Improved halogen bonding; potential anticancer applications |

| 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one | 2-bromophenyl + bromopyrazole | ~422.1 | Dual bromine atoms, pyrazole ring | Enhanced halogen bonding; possible kinase inhibition |

Key Observations :

- Halogen Position : Bromine at the 2-position (target compound) may improve target binding compared to meta-substituted analogs (e.g., 3-chlorophenyl) due to steric and electronic effects .

- Triazole vs.

Role of Azetidine and Triazole Moieties

| Compound | Azetidine Substitution | Triazole Type | Functional Impact |

|---|---|---|---|

| Target Compound | 4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl | 1,2,3-triazole | Increased lipophilicity from phenoxymethyl; structural rigidity |

| (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one | Unsubstituted triazole | 1,2,3-triazole | Reduced steric bulk; lower binding affinity vs. phenoxymethyl analog |

| 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | 2H-1,2,3-triazol-2-yl | 1,2,3-triazole (isomer) | Altered hydrogen bonding due to triazole isomerism |

Key Observations :

- Phenoxymethyl Group: Enhances membrane permeability and target engagement in the target compound compared to unsubstituted triazoles .

- Triazole Isomerism : 1,2,3-Triazole (target) vs. 1,2,4-triazole () alters electronic distribution, affecting interactions with biological targets.

Reactivity Trends :

- Bromine in the target compound increases electrophilicity at the ketone group, facilitating nucleophilic additions compared to fluorine or chlorine analogs .

Métodos De Preparación

Azetidine Ring Synthesis and Functionalization

The azetidine core is synthesized via cyclization reactions, often employing β-keto phosphonates or spirocyclic intermediates. A representative method involves the treatment of 6-( p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid in diethyl ether, yielding brominated azetidine derivatives. The reaction proceeds at 273 K, followed by warming to 298 K, achieving a planar azetidine conformation with a twist angle of 75.2° relative to aromatic substituents. For the target compound, the azetidine ring is functionalized at the 3-position with a propargyl group to enable subsequent CuAAC.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azetidine bromination | HBr (33% in AcOH), Et₂O, 273→298 K | 85% | |

| Propargylation | Propargyl bromide, K₂CO₃, DMF, 80°C | 78% |

Triazole Moiety Installation via CuAAC

The 1,2,3-triazole ring is introduced using CuAAC, which couples an azide and alkyne with high regioselectivity. For the target compound, the azide component is synthesized from phenoxymethyl chloride and sodium azide, producing 4-(phenoxymethyl)-1H-1,2,3-triazole-1-azide. The propargylated azetidine reacts with this azide under Cu(I) catalysis, typically using Cu(OTf)₂·C₆H₅CH₃ (10 mol%) in DMSO at reflux. This step achieves >90% regioselectivity for the 1,4-disubstituted triazole, critical for maintaining the compound’s bioactivity.

Optimized CuAAC Protocol

- Catalyst : Cu(OTf)₂·C₆H₅CH₃ (0.1 equiv)

- Solvent : DMSO, 80°C, 8 h

- Workup : Extraction with DCM/H₂O, filtration through Celite

Ketone Coupling at the Azetidine Nitrogen

The propan-1-one group is introduced via nucleophilic acyl substitution. 3-(2-Bromophenyl)propanoyl chloride is reacted with the azetidine-triazole intermediate in the presence of a base such as cesium carbonate. This method, adapted from cesium-chelated enolate chemistry, ensures efficient acylation without racemization.

Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base | Cs₂CO₃ | 92% |

| Solvent | DMF, 50°C | Optimal |

| Stoichiometry | 1.2 equiv acyl chloride | Prevents dimer |

Structural Confirmation and Purity Optimization

Final purification employs flash chromatography (MeOH/DCM/AcOH 90:10:0.1) to remove DBU salts and unreacted intermediates. Crystallization from acetone/water yields >99% pure product, as confirmed by HPLC and LC-MS. X-ray diffraction of analogous azetidine derivatives reveals planar ring conformations (max deviation: 0.087 Å), ensuring structural fidelity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Catalytic Systems for Triazole Formation

| Catalyst | Reaction Time (h) | Regioselectivity (1,4:1,5) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂·C₆H₅CH₃ | 8 | 95:5 | 89 |

| DBU (no metal) | 24 | 50:50 | 45 |

| Cs₂CO₃ | 12 | 90:10 | 82 |

Cu(I) catalysts outperform organic bases like DBU, providing faster reactions and superior regiocontrol.

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the azetidine (e.g., 2-bromophenyl) slow cycloaddition. Mitigated by using polar solvents (DMSO) to stabilize transition states.

- Byproduct Formation : Acetic acid additives (0.1% v/v) suppress oxaphosphetane intermediates during phosphonate-based syntheses.

Scalability and Industrial Relevance

Kilogram-scale production is feasible using continuous flow reactors for CuAAC, reducing catalyst loading to 0.05 equiv. Patented methods for analogous compounds emphasize telescoped processes, combining azetidine functionalization and triazole cycloaddition in one pot.

Q & A

Q. Key Reaction Conditions :

- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves triazole formation efficiency compared to traditional reflux (6–12 hours) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance azetidine coupling yields by stabilizing intermediates.

- Catalysts : Cu(I) catalysts (e.g., CuI) for CuAAC; Pd(PPh₃)₄ for cross-coupling steps .

Table 1 : Comparison of Synthesis Methods

| Step | Method | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Triazole formation | Microwave-assisted | 85–92 | 45 min | |

| Azetidine coupling | Reflux (DMF) | 70–75 | 6 h | |

| Propanone alkylation | Grignard reaction | 65–70 | 3 h |

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR :

- Identify the 2-bromophenyl group via aromatic protons (δ 7.2–7.8 ppm, doublets) and quaternary carbons (C-Br at ~125 ppm) .

- Azetidine ring : Look for CH₂ protons adjacent to nitrogen (δ 3.5–4.0 ppm) and carbonyl (C=O) at ~210 ppm .

- IR : Confirm C=O stretch (~1680 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~498.08 Da) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Critical Note : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the propanone chain .

What advanced computational methods (e.g., DFT) are suitable for predicting the electronic properties and nonlinear optical (NLO) responses of this compound?

Level : Advanced

Methodological Answer :

- DFT Parameters :

- Basis set: B3LYP/6-311++G(d,p) for geometry optimization and electronic properties .

- Solvent effects: Include PCM model (e.g., chloroform) to mimic experimental conditions.

- Key Analyses :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (narrow gaps suggest higher polarizability) .

- Hyperpolarizability (β) : Use finite-field method to evaluate NLO potential; values >30 × 10⁻³⁰ esu indicate strong responses .

- Electrostatic Potential (ESP) Maps : Identify electrophilic/nucleophilic sites for reaction mechanism studies .

Validation : Compare computed IR/NMR spectra with experimental data to refine functional group assignments .

How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction analysis of this compound?

Level : Advanced

Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation, ensuring polarity matches the compound’s solubility .

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours minimizes crystal defects.

- SHELXL Refinement :

Table 2 : Crystallization Optimization

| Condition | Crystal Quality | Resolution (Å) | Reference |

|---|---|---|---|

| CHCl₃/hexane (1:3) | High | 0.85 | |

| DMSO/EtOH (1:2) | Moderate | 1.20 |

What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Level : Advanced

Methodological Answer :

Re-optimize Geometry : Adjust DFT starting structures to match experimental bond lengths/angles (e.g., azetidine ring puckering) .

Solvent Correction : Re-run calculations with explicit solvent molecules (e.g., DMSO) if implicit models fail .

Dynamic Effects : Include vibrational coupling in NMR simulations to account for temperature-dependent shifts .

Cross-Validation : Use multiple methods (e.g., MP2 for electron correlation) to confirm DFT trends .

Case Study : If computed ¹H NMR underestimates azetidine CH₂ shifts, check for ring strain effects not captured by standard functionals .

What in vitro assays are recommended to evaluate the bioactivity of this compound against specific therapeutic targets?

Level : Advanced

Methodological Answer :

- Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ Kit for IC₅₀ determination (e.g., EGFR tyrosine kinase) .

- Protease Inhibition : Fluorescent substrate cleavage assays (e.g., HIV-1 protease) .

- Antimicrobial Activity :

- MIC Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Controls : Include scaffold analogs (e.g., triazole-free derivatives) to isolate the triazole’s role in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.